N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a benzamide moiety linked to a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Substitution with Dimethyl Groups: The pyrimidine ring is then subjected to alkylation using methyl iodide in the presence of a strong base such as sodium hydride to introduce the dimethyl groups at the 4 and 6 positions.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-hydroxybenzoic acid with pentyl bromide in the presence of a base such as potassium carbonate to form 4-(pentyloxy)benzoic acid. This intermediate is then converted to the corresponding benzoyl chloride using thionyl chloride.
Coupling Reaction: The final step involves the coupling of the dimethyl-substituted pyrimidine ring with the benzoyl chloride derivative in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate, triethylamine
Solvents: Dimethyl sulfoxide, tetrahydrofuran, dichloromethane
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.
Pathways Involved: It can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the pentyloxy group in this compound imparts unique physicochemical properties, such as increased lipophilicity and enhanced membrane permeability, which can influence its biological activity and therapeutic potential.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-pentoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-4-5-6-11-23-16-9-7-15(8-10-16)17(22)21-18-19-13(2)12-14(3)20-18/h7-10,12H,4-6,11H2,1-3H3,(H,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDHZECMUIHQBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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